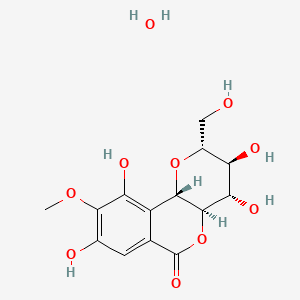

Bergenin monohydrate

概要

説明

Bergenin is a glycosidic derivative of trihydroxybenzoic acid . It was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia . It has aroused interest due to its several pharmacological activities, including antioxidant and anti-inflammatory . It has also shown potential antimalarial, antileishmanial, trypanocidal, antiviral, antibacterial, antifungal, antinociceptive, antiarthritic, antiulcerogenic, antidiabetic/antiobesity, antiarrhythmic, anticancer, hepatoprotective, neuroprotective, and cardioprotective activities .

Synthesis Analysis

Bergenin-phospholipid complex (BPC) was successfully prepared under the optimum conditions . The combination percentage was 100.00%±0.20%, and the content of bergenin in the complex was 45.98%±1.12% .

Molecular Structure Analysis

The molecule is composed of three six-membered rings: an aromatic ring, a glucopyranose ring, and an annellated -lactone ring . The glucopyranose ring exhibits only small deviations from an ideal chair conformation .

Chemical Reactions Analysis

The peak transition onset temperature of bergenin, phospholipids, BPC, and the physical mixture were determined and compared with the help of a differential scanning calorimeter .

Physical And Chemical Properties Analysis

Physicochemical properties of bergenin, namely the solid state characteristics, solution stability, dissociation constant (pKa), solubility, and octanol/water partition coefficient (Log P) were investigated . The drug was not hygroscopic and was stable against heat and humidity in the solid state, but sensitive to hydrolysis in the neutral and alkaline solution with a pseudo first-order kinetics .

科学的研究の応用

Enhanced Solubility and Formulation Development

Bergenin monohydrate's low solubility and permeation limit its oral bioavailability, a challenge that has been addressed by developing cocrystals with enhanced solubility. For instance, the bergenin-isonicotinamide cocrystal shows significantly improved solubility and intrinsic dissolution rates compared to this compound, making it a promising candidate for further formulation development (Liu et al., 2021).

Antioxidant and Antilithiatic Effects

This compound, isolated from Bergenia ligulata, demonstrates potent antioxidant and antilithiatic properties. It reverses mitochondrial dysfunction in an ethylene glycol-induced hyperoxaluric rat model, suggesting its effectiveness in combating urolithiasis through mitochondrial protection and attenuation of oxidative stress (Aggarwal et al., 2016).

Physicochemical Characterization for Drug Development

Understanding bergenin's physicochemical properties is crucial for the development of new drug formulations. Studies have characterized bergenin through various analytical techniques, revealing its stability under humidity and high temperatures, poor solubility in buffers, and weak acid nature. These insights are significant for biopharmaceutics and new formulation development (Huang Yuan, 2009).

Therapeutic Potential in Inflammatory and Infectious Diseases

This compound demonstrates anti-inflammatory effects against Klebsiella pneumonia infection. It ameliorates lung injury and suppresses the expression of inflammatory cytokines, indicating its therapeutic potential in pneumonia and sepsis through modulation of the MAPK and NF-κB pathways (Tang et al., 2021).

Nanoformulation for Enhanced Delivery

The development of pH-sensitive nanoformulations of bergenin aims to overcome solubility limitations. Bergenin-loaded Eudragit® L100 nanoparticles show improved release potential in pH-sensitive conditions, highlighting the innovative approach to enhancing bergenin's bioavailability and therapeutic efficacy (Bashir et al., 2022).

作用機序

Target of Action

Bergenin monohydrate (BER), a key constituent of Bergenia crassifolia (Saxifragaceae), has gained extensive attention due to its array of pharmacological actions . It has been found to interact with various targets, including Th1 and Th2 cytokines. BER can potently downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α), and upregulate the formation of Th2 cytokines (IL-5 and IL-4) .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in cytokine formation. This modulation of cytokine formation is a key aspect of its pharmacological activity .

Biochemical Pathways

The biosynthetic pathway of bergenin involves the regio- and/or stereoselective C-glycosylation and O-methylation of gallic acid (GA). This process generates 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc), which is the direct precursor of bergenin . Bergenin production ultimately occurs in acidic conditions or via dehydration catalyzed by plant dehydratases following a ring-closure reaction .

Pharmacokinetics

Despite the therapeutic features of bergenin, its poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) have posed challenges . To improve its therapeutic efficacy, researchers have adopted newer approaches, such as the design and development of novel delivery carriers of this bioactive compound .

Result of Action

The molecular and cellular effects of bergenin’s action are diverse, given its wide range of pharmacological activities. These include anti-infective, anti-cancer, anti-diabetic, neuroprotective, hepatoprotective, anti-urolithiatic, anti-hyperuricemic, and anti-bradykinin properties . In the context of inflammation, this compound has been shown to attenuate the inflammatory response via the MAPK and NF-κB pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidic conditions in which bergenin production occurs can impact its action . Additionally, the compound’s poor solubility and lower oral bioavailability can be affected by factors such as pH and the presence of other compounds .

Safety and Hazards

将来の方向性

Given its underlying anti-inflammatory effect, Bergenin monohydrate may be used as a promising therapeutic against Klebsiella-induced infection, thus providing a benefit for the future clinical therapy of pneumonia and medicine design . The comprehensive information documented in this review may introduce new avenues for research advancements of Bergenin .

特性

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

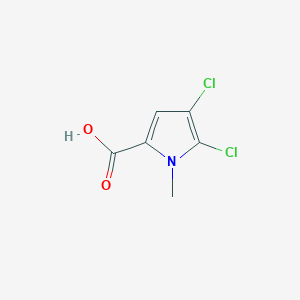

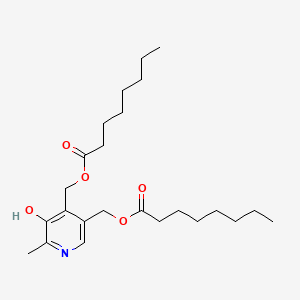

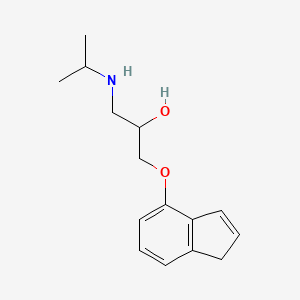

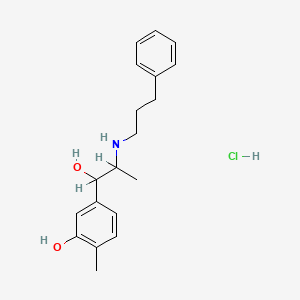

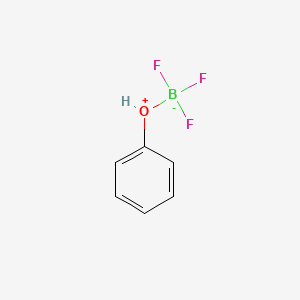

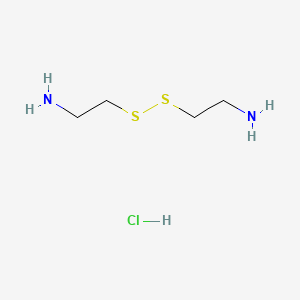

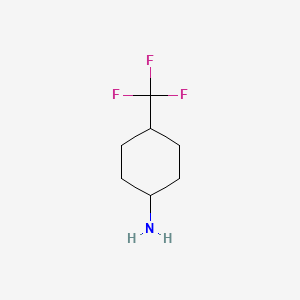

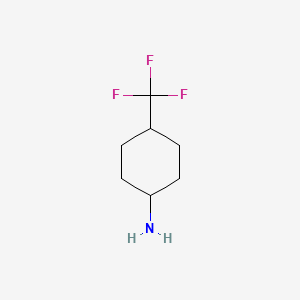

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)

![3-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3417513.png)